molecular formula C26H23N3O4S B14966427 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B14966427
M. Wt: 473.5 g/mol
InChI Key: OVFZNZCZEDDQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinazolinone core linked to a benzodioxole moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide, followed by cyclization.

    Coupling Reactions: The benzodioxole moiety is then coupled with the quinazolinone core using a suitable linker, such as a thiol group, under basic conditions.

    Final Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate with 3,4-dimethylphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.

    Industry: Could be used in the synthesis of pharmaceuticals or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE likely involves inhibition of specific enzymes or signaling pathways. For instance, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis of cancer cells. The benzodioxole moiety may also interact with DNA or other cellular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are also quinazolinone-based, used as anticancer agents.

    Benzodioxole Derivatives: Compounds such as piperine, which contains a benzodioxole moiety and exhibits various biological activities.

Uniqueness

What sets 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE apart is its unique combination of a quinazolinone core with a benzodioxole moiety and a dimethylphenyl group. This unique structure may confer distinct biological activities and make it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H23N3O4S/c1-16-7-9-19(11-17(16)2)27-24(30)14-34-26-28-21-6-4-3-5-20(21)25(31)29(26)13-18-8-10-22-23(12-18)33-15-32-22/h3-12H,13-15H2,1-2H3,(H,27,30)

InChI Key

OVFZNZCZEDDQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.